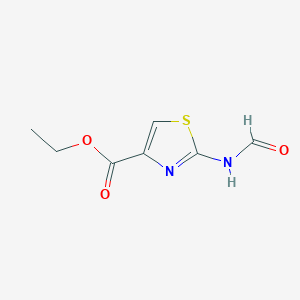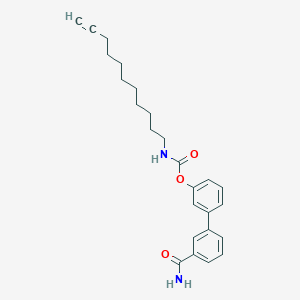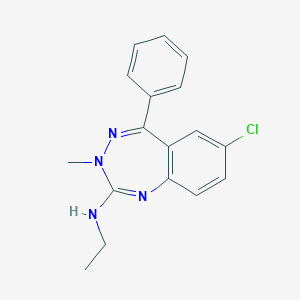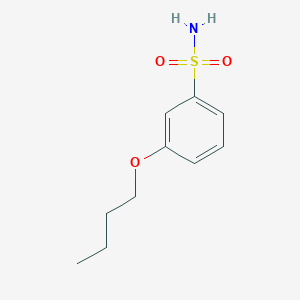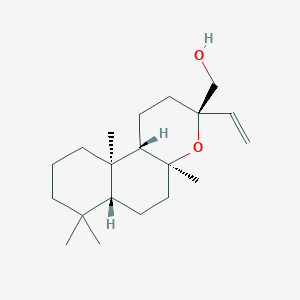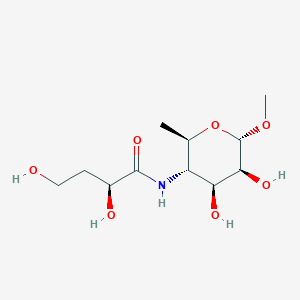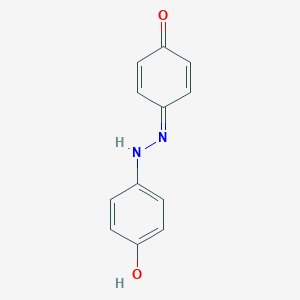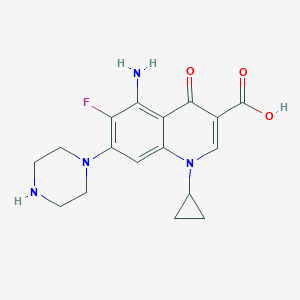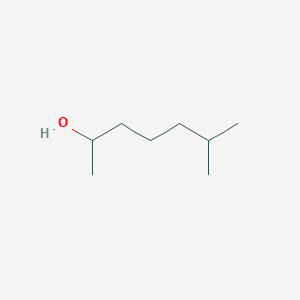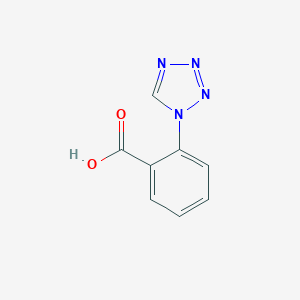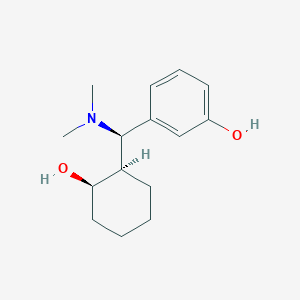
Trichorzianine B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichorzianine B is a natural product that has been isolated from the fungus Trichoderma viride. This compound has been found to have a wide range of biological activities, including antifungal, antibacterial, and insecticidal properties. In recent years, there has been increasing interest in the synthesis and study of trichorzianine B due to its potential as a therapeutic agent.
Wirkmechanismus
Trichorzianine B has been found to inhibit the growth of a variety of fungi and bacteria. Studies have shown that it works by disrupting the cell membrane and inhibiting the synthesis of DNA and RNA. Trichorzianine B has also been found to induce apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Trichorzianine B has been found to have a range of biochemical and physiological effects. Studies have shown that it can inhibit the growth of a variety of fungi and bacteria, including Candida albicans, Aspergillus flavus, and Staphylococcus aureus. Trichorzianine B has also been found to induce apoptosis in cancer cells and inhibit the proliferation of tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
Trichorzianine B has several advantages for use in lab experiments. It is a natural product that is readily available, and it has a wide range of biological activities. However, there are also limitations to its use in lab experiments. Trichorzianine B can be difficult to synthesize, and it can be expensive to obtain. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on trichorzianine B. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of trichorzianine B's potential as an anticancer agent, with a focus on understanding its mechanism of action and identifying potential drug targets. Finally, there is potential for the development of new applications for trichorzianine B, such as in the treatment of fungal and bacterial infections.
Synthesemethoden
Trichorzianine B can be synthesized using a variety of methods, including extraction from Trichoderma viride cultures and chemical synthesis. One common method of chemical synthesis involves the reaction of 2,4-dinitrophenylhydrazine with 2,4-dinitrobenzaldehyde, followed by the reaction of the resulting hydrazone with methyl 3-oxobutanoate.
Wissenschaftliche Forschungsanwendungen
Trichorzianine B has been the subject of numerous scientific studies due to its potential as a therapeutic agent. Research has focused on its antifungal, antibacterial, and insecticidal properties, as well as its potential as an anticancer agent. Studies have also investigated the mechanism of action of trichorzianine B and its biochemical and physiological effects.
Eigenschaften
CAS-Nummer |
112959-01-0 |
|---|---|
Produktname |
Trichorzianine B |
Molekularformel |
C91H148N22O25 |
Molekulargewicht |
1950.3 g/mol |
IUPAC-Name |
4-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[2-[(2-acetamido-2-methylpropanoyl)amino]propanoylamino]propanoylamino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C91H148N22O25/c1-26-47(6)65(74(129)99-55(33-36-61(92)117)69(124)98-56(35-38-63(119)120)68(123)97-52(43-114)41-51-42-94-54-31-28-27-30-53(51)54)104-79(134)85(12,13)109-75(130)64(46(4)5)103-73(128)60-32-29-39-113(60)83(138)91(24,25)108-72(127)58(40-45(2)3)100-70(125)59(44-115)102-78(133)87(16,17)111-82(137)90(22,23)112-81(136)89(20,21)107-71(126)57(34-37-62(93)118)101-77(132)86(14,15)110-80(135)88(18,19)106-67(122)49(8)95-66(121)48(7)96-76(131)84(10,11)105-50(9)116/h27-28,30-31,42,45-49,52,55-60,64-65,94,114-115H,26,29,32-41,43-44H2,1-25H3,(H2,92,117)(H2,93,118)(H,95,121)(H,96,131)(H,97,123)(H,98,124)(H,99,129)(H,100,125)(H,101,132)(H,102,133)(H,103,128)(H,104,134)(H,105,116)(H,106,122)(H,107,126)(H,108,127)(H,109,130)(H,110,135)(H,111,137)(H,112,136)(H,119,120) |
InChI-Schlüssel |
MTJOXVIDHVPJAI-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)CO)NC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)CO)NC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C |
Sequenz |
XAAXXQXXXSLXPVXXQEW |
Synonyme |
trichorzianine B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



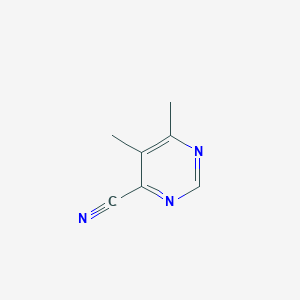
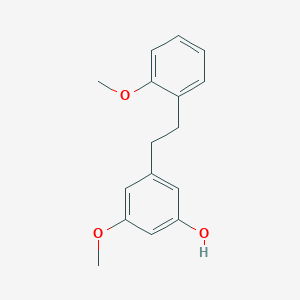
![1-[3-(4-Decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid](/img/structure/B49900.png)
